Cas no 244606-32-4 (3-Fluoro-4-methylsulfanyl-benzoicacid)
3-Fluoro-4-methylsulfanyl-benzoicacid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-methylsulfanyl-benzoicacid
- 3-Fluoro-4-(methylthio)benzoic acid
- 3-fluoro-4-methylsulfanylbenzoic acid
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- Inchi: 1S/C8H7FO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
- InChI Key: MKUGRANLNUATJF-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(C(=O)O)=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- XLogP3: 2.1
- Topological Polar Surface Area: 62.6
3-Fluoro-4-methylsulfanyl-benzoicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC99037-500mg |
3-Fluoro-4-(methylthio)benzoic acid |
244606-32-4 | 95% | 500mg |
£158.00 | 2025-02-22 | |
| Apollo Scientific | PC99037-1g |
3-Fluoro-4-(methylthio)benzoic acid |
244606-32-4 | 95% | 1g |
£221.00 | 2025-02-22 | |
| Aaron | AR01M5KT-500mg |
3-Fluoro-4-methylsulfanyl-benzoicacid |
244606-32-4 | 500mg |
$310.00 | 2023-12-14 | ||
| Aaron | AR01M5KT-1g |
3-Fluoro-4-methylsulfanyl-benzoicacid |
244606-32-4 | 95% | 1g |
$384.00 | 2025-02-12 |
3-Fluoro-4-methylsulfanyl-benzoicacid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-Fluoro-4-methylsulfanyl-benzoicacid
Recent Advances in the Study of 3-Fluoro-4-methylsulfanyl-benzoic Acid (CAS: 244606-32-4) in Chemical Biology and Pharmaceutical Research
3-Fluoro-4-methylsulfanyl-benzoic acid (CAS: 244606-32-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, shedding light on its role in drug development and disease treatment. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview for professionals in the field.
The synthesis of 3-Fluoro-4-methylsulfanyl-benzoic acid has been optimized in recent studies, with researchers employing novel catalytic methods to enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-efficiency synthesis route using palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies, addressing previous challenges in obtaining sufficient quantities of the compound for research purposes.
In terms of biological activity, 3-Fluoro-4-methylsulfanyl-benzoic acid has shown promising results as a modulator of specific enzymatic pathways. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on tyrosine kinase activity, suggesting potential applications in oncology. The compound's fluorine and methylsulfanyl substituents appear to play a crucial role in its binding affinity and selectivity, making it a valuable scaffold for further drug development.
Mechanistic studies have further elucidated the compound's interactions at the molecular level. Nuclear magnetic resonance (NMR) and X-ray crystallography data have revealed that 3-Fluoro-4-methylsulfanyl-benzoic acid forms stable complexes with target proteins, particularly those involved in inflammatory pathways. This finding, reported in a 2024 Nature Chemical Biology article, positions the compound as a potential lead for developing anti-inflammatory agents with improved specificity and reduced side effects compared to existing therapies.
The pharmacokinetic properties of 3-Fluoro-4-methylsulfanyl-benzoic acid have also been investigated in recent preclinical studies. Animal models have demonstrated favorable absorption and distribution profiles, with particular accumulation in tissues affected by chronic inflammation. These results, combined with the compound's low toxicity observed in safety assessments, support its progression to further developmental stages in pharmaceutical applications.
Looking forward, researchers are exploring derivatives of 3-Fluoro-4-methylsulfanyl-benzoic acid to enhance its therapeutic potential. Computational chemistry approaches are being employed to predict the activity of novel analogs, with several candidates showing improved binding characteristics in silico. This strategy, combined with the established synthetic routes for the parent compound, accelerates the discovery of next-generation therapeutics based on this chemical scaffold.
In conclusion, the growing body of research on 3-Fluoro-4-methylsulfanyl-benzoic acid (CAS: 244606-32-4) underscores its importance as a versatile compound in medicinal chemistry. From optimized synthesis methods to detailed mechanistic insights and promising therapeutic applications, recent studies have significantly advanced our understanding of this molecule. As investigations continue, this compound and its derivatives are poised to make substantial contributions to drug discovery and development in multiple disease areas.
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